molecular formula C2Cl6O2S B130862 Bis(trichloromethyl)sulfone CAS No. 3064-70-8

Bis(trichloromethyl)sulfone

Cat. No.: B130862
CAS No.: 3064-70-8
M. Wt: 300.8 g/mol
InChI Key: YBNLWIZAWPBUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis (trichloromethyl) sulfone appears as an off-white powdered solid with an aromatic odor. Contact may irritate skin, eyes or mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals.

Scientific Research Applications

Soil Metabolite Identification

Bis(trichloromethyl) sulfone, a biocide, is used for controlling slimes in industrial water. A study by Giang and Chang (1994) identified its soil metabolites using HPLC/thermospray mass spectrometry. This research highlights its environmental impact and degradation products in soil (Giang & Chang, 1994).

Vulcanizing Agent for Elastomers

Serniuk, Wei, and Rehner (1966) discovered that di(trichloromethyl) sulfone can vulcanize saturated hydrocarbon elastomers like EPR when combined with sulfur, enhancing its activity with certain metal oxides. This application demonstrates its utility in modifying elastomer properties (Serniuk et al., 1966).

Fuel Cell Applications

In a study by Bae, Miyatake, and Watanabe (2009), sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups were synthesized for fuel-cell applications. This research indicates its potential in developing efficient and durable fuel cells (Bae et al., 2009).

Antioxidant Activity in Organic Compounds

Padmaja et al. (2014) prepared sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles), demonstrating potential antioxidant agents, highlighting its role in developing novel antioxidant compounds (Padmaja et al., 2014).

Nanofiltration Membranes

Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes, showing improved water flux for dye treatment. This research illustrates its application in water treatment technologies (Liu et al., 2012).

High Thermal Stability in Polymer Synthesis

Wang et al. (2014) synthesized new fluorinated poly(ether sulfone imide)s with bis(trichloromethyl) sulfone, demonstrating high thermal stability and low dielectric constants, suitable for advanced material applications (Wang et al., 2014).

Safety and Hazards

Bis(trichloromethyl)sulfone is classified as corrosive . Contact may irritate skin, eyes, or mucous membranes . It may be toxic by ingestion, inhalation, or skin absorption . It is also highly toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Pharmacokinetics

Bis(trichloromethyl)sulfone is moderately soluble in water, indicating some potential to reach groundwaters

Result of Action

This compound is highly toxic to fish but slightly less so to aquatic invertebrates . It also has a moderate oral toxicity to mammals and is known to be an irritant . The compound’s action results in the death or inhibition of its target organisms, thereby controlling their populations in the applied settings.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution in the environment and its accessibility to target organisms. Furthermore, its stability and efficacy can be influenced by environmental conditions such as temperature, pH, and the presence of other chemicals. It’s important to note that the compound should be handled with care due to its irritant properties and potential toxicity to non-target organisms .

Biochemical Analysis

Biochemical Properties

Bis(trichloromethyl)sulfone has been shown to have synergistic antimicrobial properties when combined with other compounds

Cellular Effects

It is known to be toxic by ingestion, inhalation, or skin absorption , suggesting it can penetrate cell membranes and exert effects within cells

Molecular Mechanism

It is likely to be incompatible with strong oxidizing agents , suggesting it may interact with certain biomolecules in a reducing environment. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been documented.

Dosage Effects in Animal Models

It is known to have a moderate oral toxicity to mammals , but specific threshold effects, toxic effects at high doses, and other dosage-dependent effects have not been documented.

Metabolic Pathways

A soil metabolite of this compound has been identified

Transport and Distribution

It is moderately soluble in water , suggesting it could be transported in the bloodstream and reach various tissues.

Properties

IUPAC Name

trichloro(trichloromethylsulfonyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl6O2S/c3-1(4,5)11(9,10)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNLWIZAWPBUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)C(Cl)(Cl)Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl6O2S
Record name BIS (TRICHLOROMETHYL) SULFONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17083
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032331
Record name Bis(trichloromethyl)sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bis (trichloromethyl) sulfone appears as an off-white powdered solid with an aromatic odor. Contact may irritate skin, eyes or mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Off-white solid with a pungent odor; [HSDB]
Record name BIS (TRICHLOROMETHYL) SULFONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17083
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bis(trichloromethyl) sulfone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3972
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

% by weight: ethylene glycol, 6.2; dimethyl sulfoxide, 90.0%; acetonitrile, 93.0%, temp not specified, In water, 67 ppm, temp not specified
Record name Bis(TRICHLOROMETHYL) SULFONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7126
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Bulk density: 125 lbs/cu ft
Record name Bis(TRICHLOROMETHYL) SULFONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7126
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Off white, Solid

CAS No.

3064-70-8
Record name BIS (TRICHLOROMETHYL) SULFONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17083
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bis(trichloromethyl) sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3064-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(trichloromethyl)sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003064708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorosulfona
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methane, 1,1'-sulfonylbis[1,1,1-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(trichloromethyl)sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trichloromethyl) sulphone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.374
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(TRICHLOROMETHYL)SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTZ0QE9824
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bis(TRICHLOROMETHYL) SULFONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7126
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

36 to 38 °C
Record name Bis(TRICHLOROMETHYL) SULFONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7126
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(trichloromethyl)sulfone
Reactant of Route 2
Bis(trichloromethyl)sulfone
Reactant of Route 3
Bis(trichloromethyl)sulfone
Reactant of Route 4
Bis(trichloromethyl)sulfone
Customer
Q & A

Q1: What are the primary applications of Bis(trichloromethyl)sulfone?

A: Research indicates this compound exhibits potent biocidal activity, making it effective against slime-forming microorganisms in industrial water systems, such as those found in paper mills and cooling towers. [, ] Studies also highlight its potential use as a vulcanizing agent in the production of ethylene propylene elastomers. []

Q2: How does this compound exert its biocidal effects?

A: While the exact mechanism of action remains unclear, studies suggest this compound directly impacts the motility of microorganisms. Research on rat spermatozoa demonstrated that a concentration of 0.31 mg/ml of this compound could render them immobile within 20 seconds. [] This finding suggests a direct interaction with cellular mechanisms essential for movement. Further research is needed to elucidate the precise molecular targets.

Q3: What is the molecular structure of this compound, and what spectroscopic data is available?

A: this compound possesses a symmetrical structure with a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two trichloromethyl (CCl3) groups. Its molecular formula is C2Cl6O2S, and its molecular weight is 288.78 g/mol. [] Spectroscopic studies, including infrared (IR) and Raman spectroscopy, have been conducted on this compound in various states (solid, molten, and in solution) to characterize its vibrational modes and elucidate its structure. []

Q4: Does this compound pose any environmental risks?

A: While this compound exhibits effective biocidal properties, its potential environmental impact requires consideration. A study identified a soil metabolite of this compound, indicating its breakdown in the environment. [] Further research is needed to assess its persistence, bioaccumulation potential, and effects on various organisms to understand its overall ecological impact.

Q5: Are there any safety concerns associated with handling this compound?

A: Research indicates that this compound can cause lachrymation (tearing) at relatively low concentrations. [] Exposure to even 10 parts per million in a work environment like a paper mill could lead to discomfort for personnel. This highlights the need for appropriate safety measures, such as personal protective equipment and adequate ventilation, during handling and use.

Q6: What analytical techniques are employed to characterize and quantify this compound?

A: Various analytical methods are used to study this compound. One study employed High-Performance Liquid Chromatography (HPLC) coupled with thermospray mass spectrometry to identify a soil metabolite of the compound. [] This technique allows for the separation and identification of components within a complex mixture, enabling researchers to track the compound's fate in the environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.